Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a synthetic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then esterified using methyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Benzylidene derivatives: Compounds with a benzylidene group also show comparable chemical reactivity and applications.
Uniqueness
Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a thiazolidine ring with a chlorobenzylidene group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H8ClNO4S |
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Molecular Weight |
297.71 g/mol |
IUPAC Name |
methyl 5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3 |
InChI Key |
NHCQXGMKPONWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Origin of Product |
United States |
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